[2-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-6-methylsulfanyloxan-3-yl] dihydrogen phosphate
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Overview
Description
[2-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-6-methylsulfanyloxan-3-yl] dihydrogen phosphate is a complex organic compound with a unique structure that includes a chlorinated alkyl chain, a pyrrolidine ring, and a phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-6-methylsulfanyloxan-3-yl] dihydrogen phosphate typically involves multiple steps. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the chlorinated alkyl chain. The final steps involve the addition of the phosphate group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for quality assurance.
Chemical Reactions Analysis
Types of Reactions
[2-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-6-methylsulfanyloxan-3-yl] dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, [2-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-6-methylsulfanyloxan-3-yl] dihydrogen phosphate is studied for its potential interactions with biological molecules. It may serve as a probe for studying enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [2-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-6-methylsulfanyloxan-3-yl] dihydrogen phosphate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
[2-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-6-methylsulfanyloxan-3-yl] dihydrogen phosphate: shares similarities with other chlorinated alkyl phosphates and pyrrolidine derivatives.
[2-[2-Bromo-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-6-methylsulfanyloxan-3-yl] dihydrogen phosphate: is a similar compound where the chlorine atom is replaced with a bromine atom.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H34ClN2O8PS |
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Molecular Weight |
505.0 g/mol |
IUPAC Name |
[2-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-6-methylsulfanyloxan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C18H34ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-16(29-30(25,26)27)13(22)14(23)18(28-15)31-4/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27) |
InChI Key |
OZDNESASKLVYBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)OP(=O)(O)O)C(C)Cl |
Origin of Product |
United States |
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